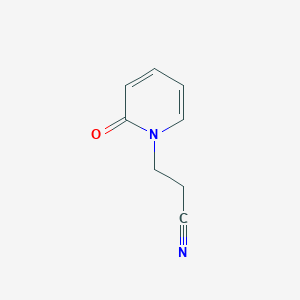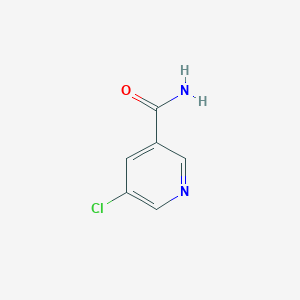
5-Chloronicotinamide
Übersicht
Beschreibung
Molecular Structure Analysis
The molecular structure of 5-Chloronicotinamide consists of 5 Hydrogen atoms, 6 Carbon atoms, 2 Nitrogen atoms, 1 Oxygen atom, and 1 Chlorine atom . It contains a total of 15 bonds, including 10 non-H bonds, 7 multiple bonds, 1 rotatable bond, 1 double bond, 6 aromatic bonds, 1 six-membered ring, 1 primary amide (aromatic), and 1 Pyridine .Physical and Chemical Properties Analysis
This compound has a molecular weight of 156.57 . Its physical and chemical properties include a density of 1.4±0.1 g/cm3, a boiling point of 313.7±27.0 °C at 760 mmHg, and a vapor pressure of 0.0±0.7 mmHg at 25°C . It also has an enthalpy of vaporization of 55.5±3.0 kJ/mol and a flash point of 143.5±23.7 °C .Safety and Hazards
Wirkmechanismus
Target of Action
Nicotinamides, in general, are known to interact with various enzymes and proteins in the body, playing crucial roles in numerous biochemical processes .
Mode of Action
It’s known that nicotinamides interact with their targets, leading to various biochemical changes
Biochemical Pathways
5-Chloronicotinamide may be involved in several biochemical pathways due to its structural similarity to nicotinamide, a component of the coenzyme NAD+ . NAD+ is involved in numerous metabolic pathways, including glycolysis, the citric acid cycle, and the electron transport chain . .
Pharmacokinetics
Nicotinamide is well-absorbed orally, widely distributed in the body, metabolized in the liver, and excreted in the urine .
Result of Action
Nicotinamides, in general, are known to play crucial roles in energy production, dna repair, cell signaling, and stress responses
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of this compound . .
Biochemische Analyse
Biochemical Properties
5-Chloronicotinamide plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. It has been shown to interact with amidase enzymes, such as those from the Pantoea species, which catalyze the hydrolysis of 2-chloronicotinamide to 2-chloronicotinic acid . The interaction involves the binding of this compound to the active site of the enzyme, facilitating the nucleophilic attack on the carbonyl carbon of the compound. This interaction is crucial for the enzymatic conversion process, highlighting the importance of this compound in biochemical pathways.
Cellular Effects
This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that it can affect the activity of enzymes involved in NAD+ metabolism, which is essential for cellular energy production and DNA repair . By modulating these pathways, this compound can impact cell function, potentially leading to changes in cell proliferation, differentiation, and apoptosis. Additionally, its effects on gene expression can alter the production of proteins involved in critical cellular functions.
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with specific biomolecules, leading to enzyme inhibition or activation. For instance, the compound binds to the active site of amidase enzymes, resulting in the hydrolysis of 2-chloronicotinamide . This binding interaction is facilitated by the structural compatibility between the enzyme and the compound, allowing for efficient catalysis. Furthermore, this compound can influence gene expression by interacting with transcription factors or other regulatory proteins, thereby modulating the transcriptional activity of target genes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can vary over time due to factors such as stability and degradation. Studies have shown that the compound remains stable under specific conditions, allowing for consistent experimental results . Prolonged exposure to certain environmental factors, such as light or heat, can lead to degradation, potentially affecting its efficacy. Long-term studies have indicated that this compound can have sustained effects on cellular function, with changes in gene expression and enzyme activity observed over extended periods.
Dosage Effects in Animal Models
The effects of this compound in animal models are dose-dependent, with varying outcomes observed at different dosages. At lower doses, the compound has been shown to enhance cellular metabolism and improve physiological functions . At higher doses, it can exhibit toxic effects, leading to adverse outcomes such as organ damage or impaired cellular function. Understanding the dosage effects is crucial for determining the therapeutic window and ensuring the safe application of this compound in research and clinical settings.
Metabolic Pathways
This compound is involved in several metabolic pathways, particularly those related to NAD+ metabolism. It interacts with enzymes such as nicotinamide phosphoribosyltransferase (NAMPT) and nicotinamide mononucleotide adenylyltransferase (NMNAT), which are essential for the biosynthesis of NAD+ . These interactions can influence metabolic flux and alter the levels of key metabolites, impacting overall cellular metabolism. Additionally, this compound can affect the activity of other enzymes involved in related pathways, further highlighting its role in metabolic regulation.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. Studies have shown that the compound can be transported across cell membranes via facilitated diffusion or active transport mechanisms . Once inside the cell, it can bind to intracellular proteins, influencing its localization and accumulation. The distribution of this compound within tissues can vary depending on factors such as blood flow, tissue permeability, and the presence of specific transporters.
Subcellular Localization
This compound exhibits specific subcellular localization patterns, which can affect its activity and function. The compound has been found to localize in various cellular compartments, including the cytoplasm, nucleus, and mitochondria . This localization is influenced by targeting signals or post-translational modifications that direct the compound to specific organelles. The subcellular distribution of this compound can impact its interactions with biomolecules and its overall efficacy in modulating cellular processes.
Eigenschaften
IUPAC Name |
5-chloropyridine-3-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5ClN2O/c7-5-1-4(6(8)10)2-9-3-5/h1-3H,(H2,8,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LNNDTIIAQNGGPA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC=C1Cl)C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20343961 | |
| Record name | 5-Chloronicotinamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20343961 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
156.57 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
284040-69-3 | |
| Record name | 5-Chloronicotinamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20343961 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


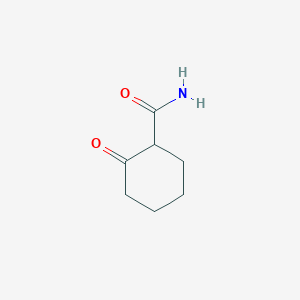
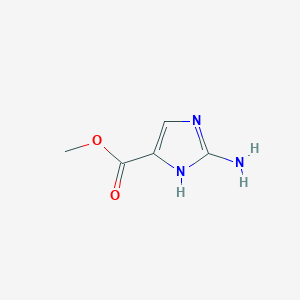


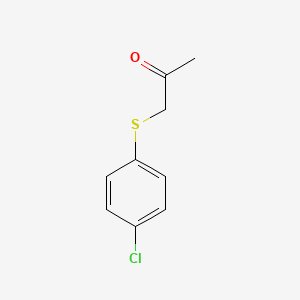
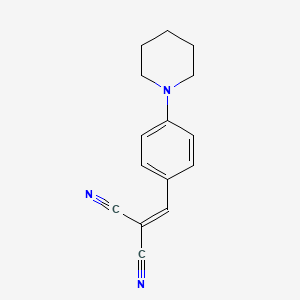
![6-Hydrazinoimidazo[1,2-b]pyridazine](/img/structure/B1297013.png)

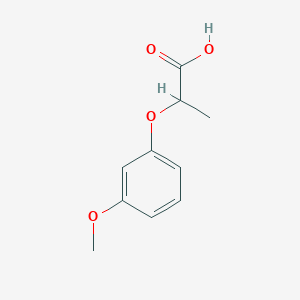
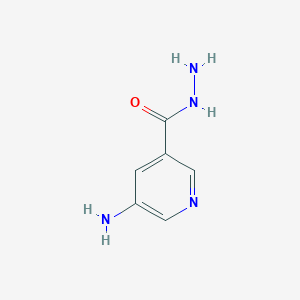
![Ethyl 2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]acetate](/img/structure/B1297018.png)
![2-[4-(Hydroxymethyl)phenoxy]propanoic acid](/img/structure/B1297019.png)
